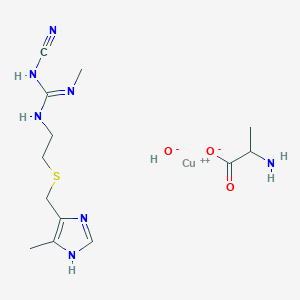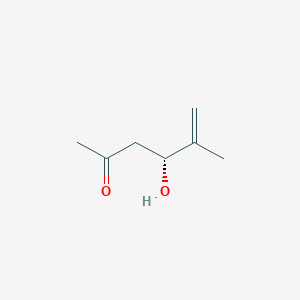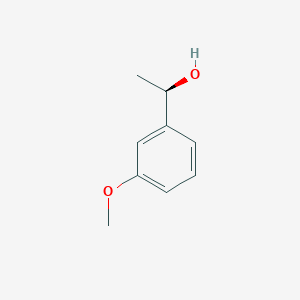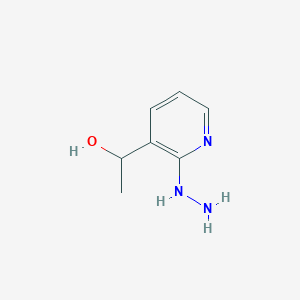
三甘油二丙烯酸酯
描述
比伐芦定三氟乙酸盐是一种由 20 个氨基酸组成的合成肽。它是一种直接凝血酶抑制剂,这意味着它可以阻止凝血酶将纤维蛋白原转化为纤维蛋白,这是血栓形成的关键步骤。 该化合物主要用作经皮冠状动脉介入手术中的抗凝剂,尤其是在出现肝素诱导的血小板减少症的患者中 .
科学研究应用
比伐芦定三氟乙酸盐具有多种科学研究应用:
化学: 它用于研究肽合成和纯化技术。
生物学: 研究人员使用它来研究血液凝固途径和凝血酶抑制。
医学: 它被用于临床研究,以评估其作为冠脉介入术中抗凝剂的疗效和安全性。
工业: 制药公司使用它来开发抗凝药物
作用机制
比伐芦定三氟乙酸盐通过直接与凝血酶结合发挥作用。它与凝血酶的催化位点和阴离子结合外位点结合,阻止它将纤维蛋白原转化为纤维蛋白。 该作用是可逆的,因为凝血酶可以缓慢地裂解凝血酶-比伐芦定键,恢复其活性 .
生化分析
Biochemical Properties
Triglycerol diacrylate plays a significant role in biochemical reactions, particularly in the synthesis of triacylglycerols . Triacylglycerols are synthesized via three main pathways: the sn-glycerol-3-phosphate and dihydroxyacetone phosphate pathways, which predominate in liver and adipose tissue, and a monoacylglycerol pathway in the intestines . Triglycerol diacrylate is involved in these pathways, interacting with various enzymes, proteins, and other biomolecules.
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Triglycerol diacrylate involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s structure allows it to participate in ester synthesis reactions, contributing to the formation of triacylglycerols .
Metabolic Pathways
Triglycerol diacrylate is involved in the metabolic pathways of triacylglycerol biosynthesis . It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels.
准备方法
比伐芦定三氟乙酸盐采用固相肽合成法合成。该过程包括将 Fmoc 保护的氨基酸依次添加到树脂中。肽链组装完成后,使用酸解法将其从树脂上裂解。 然后使用高效液相色谱法纯化粗产品 。工业生产方法遵循类似的步骤,但规模更大以满足商业需求。
化学反应分析
比伐芦定三氟乙酸盐会发生多种化学反应,包括:
氧化: 该反应可能发生在肽链中的蛋氨酸残基上。
还原: 肽中的二硫键可以还原为硫醇基。
取代: 氨基酸残基可以被取代,以产生具有不同性质的类似物。
这些反应中常用的试剂包括过氧化氢等氧化剂、二硫苏糖醇等还原剂以及用于取代反应的各种氨基酸衍生物。 形成的主要产物取决于具体的反应条件和使用的试剂 .
相似化合物的比较
比伐芦定三氟乙酸盐因其可逆结合以及对游离凝血酶和凝血块结合凝血酶的特异性抑制而与其他凝血酶抑制剂不同。类似化合物包括:
水蛭素: 一种从水蛭中提取的天然凝血酶抑制剂。
阿加曲班: 一种合成直接凝血酶抑制剂,用于治疗肝素诱导的血小板减少症患者。
达比加群: 一种口服直接凝血酶抑制剂,用于预防房颤患者中风
属性
IUPAC Name |
[2-hydroxy-3-[2-hydroxy-3-(2-hydroxy-3-prop-2-enoyloxypropoxy)propoxy]propyl] prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O9/c1-3-14(19)23-9-12(17)7-21-5-11(16)6-22-8-13(18)10-24-15(20)4-2/h3-4,11-13,16-18H,1-2,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSYEWWHQGPWGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(COCC(COCC(COC(=O)C=C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
120123-31-1 | |
| Record name | 2-Propenoic acid, 1,1′-[(2-hydroxy-1,3-propanediyl)bis[oxy(2-hydroxy-3,1-propanediyl)]] ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120123-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90404932 | |
| Record name | Triglycerol diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60453-84-1 | |
| Record name | Triglycerol diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycerol 1,3-diglycerolate diacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Triglycerol diacrylate influence the properties of UV-curable bio-based composites?
A1: Triglycerol diacrylate acts as a crosslinking agent in UV-curable formulations. [] Upon exposure to UV light, its acrylate groups undergo polymerization, forming a network structure within the composite material. This crosslinking significantly impacts the material's mechanical properties, enhancing its strength, stiffness, and stability. [] The research likely explores the optimal concentration of Triglycerol diacrylate to achieve desired material properties for specific applications.
Q2: What are the advantages of using Triglycerol diacrylate in bio-based composites?
A2: Triglycerol diacrylate is derived from glycerol, a renewable resource, making it a more sustainable choice compared to petroleum-based crosslinkers. [] Additionally, its incorporation can improve the printability of the bio-based composite ink, allowing for more precise and complex 3D structures to be fabricated using techniques like stereolithography. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-(2-Methylprop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B54876.png)




![2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B54888.png)
![[(4R,5R)-5-[bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane](/img/structure/B54890.png)

